

# Spectroscopic Profile of 2-Amino-5-bromo-3-methylpyrazine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylpyrazine

Cat. No.: B1288843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound **2-Amino-5-bromo-3-methylpyrazine** (CAS No: 74290-67-8). The document is structured to offer an in-depth resource for researchers and professionals engaged in drug development and chemical synthesis, presenting key analytical data in a clear and accessible format. This guide includes tabulated spectroscopic data, detailed experimental protocols for common analytical techniques, and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Amino-5-bromo-3-methylpyrazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.83	Singlet	1H	Pyrazine C-H
4.93	Singlet	2H	-NH <sub>2</sub>
2.41	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[1]</sup>

#### <sup>13</sup>C NMR Data

Specific <sup>13</sup>C NMR data for **2-Amino-5-bromo-3-methylpyrazine** is not readily available in the public domain based on the conducted search. For structurally similar aromatic heterocyclic compounds, typical chemical shifts for pyrazine ring carbons can range from approximately 120 to 160 ppm. The methyl carbon would be expected in the upfield region, typically between 15 and 25 ppm.

## Infrared (IR) Spectroscopy

#### IR Data

A specific experimental IR spectrum for **2-Amino-5-bromo-3-methylpyrazine** is not readily available. However, based on its functional groups, the following characteristic absorption bands can be predicted:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H stretch (amine)	3300-3500 (typically two bands for -NH <sub>2</sub> )
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic, -CH <sub>3</sub> )	2850-3000
C=N stretch (pyrazine ring)	1500-1600
C=C stretch (pyrazine ring)	1400-1550
N-H bend (amine)	1580-1650
C-Br stretch	500-650

## Mass Spectrometry (MS)

MS Data

m/z	Ion	Method
190.2	[M+H] <sup>+</sup>	ESI

M (Molecular Weight) = 189.03 g/mol [\[1\]](#)

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the **2-Amino-5-bromo-3-methylpyrazine** sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

- **Instrumentation:** The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 64) are averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** For  $^{13}\text{C}$  NMR, a proton-decoupled pulse program is commonly used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer total acquisition time are necessary to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **2-Amino-5-bromo-3-methylpyrazine**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** An FT-IR spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty ATR crystal is first collected. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$  over a spectral range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

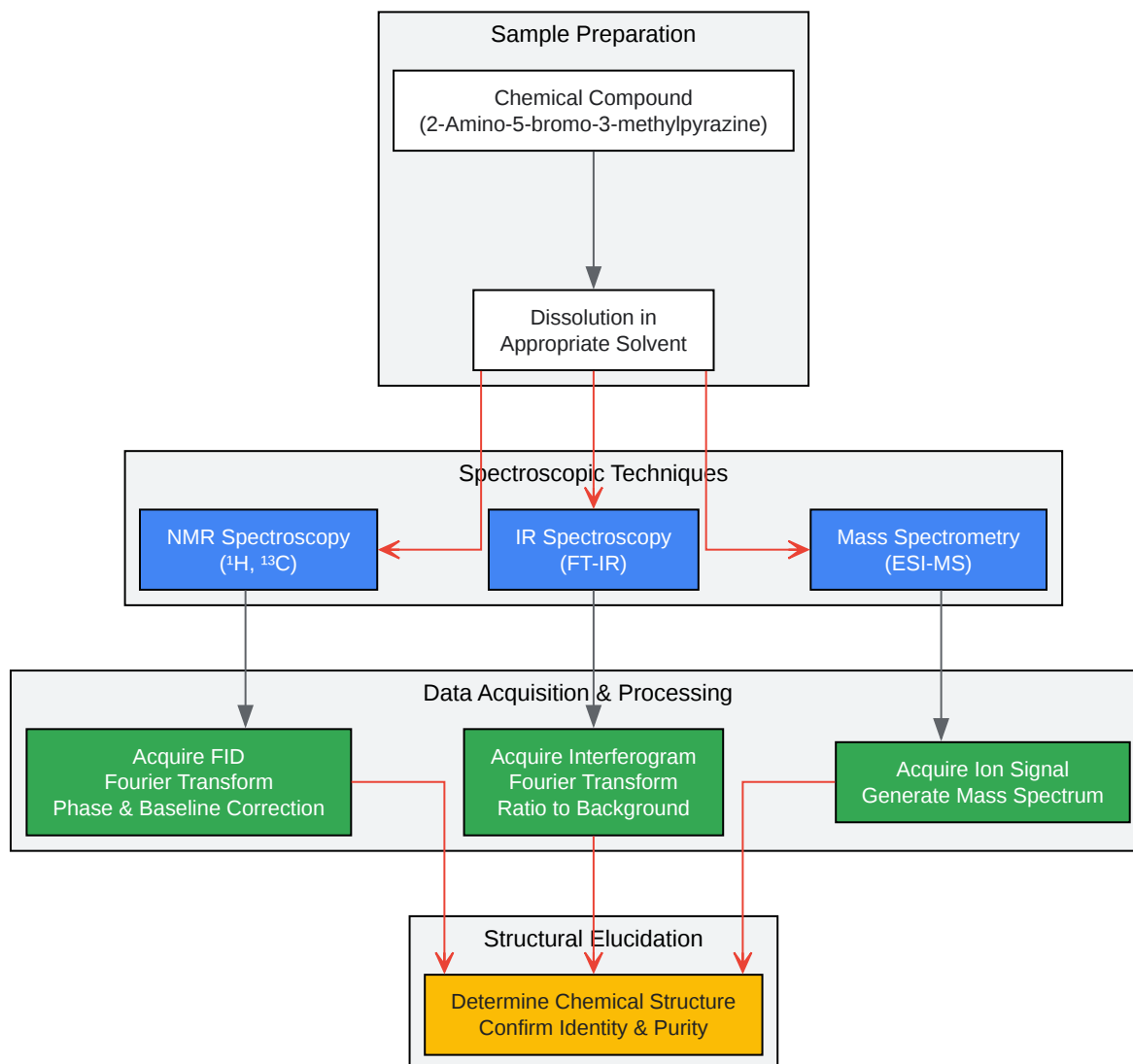
## Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.
- **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- **Data Acquisition:** The sample solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min). A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized (in this case, protonated to form  $[M+H]^+$ ). The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum plots ion intensity versus  $m/z$ . The peak corresponding to the protonated molecule provides information about the molecular weight of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
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